molecular formula C11H10O2 B1613109 2-(2-Methoxyphenyl)furan CAS No. 38527-59-2

2-(2-Methoxyphenyl)furan

Cat. No.: B1613109
CAS No.: 38527-59-2
M. Wt: 174.2 g/mol
InChI Key: LMQMMAGGXIJZFY-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)furan is an organic compound with the molecular formula C₁₁H₁₀O₂. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring, which is further connected to the furan ring. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Scientific Research Applications

2-(2-Methoxyphenyl)furan has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents

Safety and Hazards

The safety information for 2-(2-Methoxyphenyl)furan indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and ensuring adequate ventilation .

Future Directions

The future directions for the study and application of 2-(2-Methoxyphenyl)furan and its derivatives could involve further exploration of their synthesis methods, as well as their potential applications in various fields. For instance, 8-hydroxyquinoline and its derivatives, which are used in the synthesis of related compounds, have been found to have diverse biological activities , suggesting potential biomedical applications for this compound and its derivatives.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2-Methoxyphenyl)furan are not fully understood due to the limited research available. Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with .

Cellular Effects

Furan derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan-containing compounds are known to undergo metabolic activation, which plays a vital role in triggering toxicities when substituted by one or more groups .

Temporal Effects in Laboratory Settings

Furan derivatives are known to undergo various transformations over time, including oxidation and reduction .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. Furan-containing compounds have been reported to cause liver injury, lung/renal toxicity, and damage to the nervous system in rodents .

Metabolic Pathways

Furan-containing compounds are known to be involved in various metabolic processes, often interacting with enzymes or cofactors .

Transport and Distribution

Furan-containing compounds are known to permeate biological membranes, such as those in the lungs and intestines, and can be rapidly absorbed and metabolized .

Subcellular Localization

The localization of furan-containing compounds can influence their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)furan typically involves the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives. One common method includes the use of hydroiodic acid in acetic acid to facilitate the cyclization process . Another approach involves the condensation reaction of phenacyl phenyl derivatives under specific conditions to yield the desired furan derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic agents and optimized reaction conditions, are likely employed to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce tetrahydrofuran derivatives .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyphenyl)furan is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications and effects .

Properties

IUPAC Name

2-(2-methoxyphenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQMMAGGXIJZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618223
Record name 2-(2-Methoxyphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-59-2
Record name 2-(2-Methoxyphenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38527-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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